But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one
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Overview
Description
10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate is a chemical compound with significant relevance in pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate involves multiple steps, starting from the appropriate benzo[5,6]cyclohepta[1,2-b]thiophene precursor. The key steps include:
Formation of the piperidinylidene moiety: This involves the reaction of the precursor with 1-methylpiperidine under specific conditions to form the piperidinylidene group.
Cyclization and functional group modifications: The intermediate undergoes cyclization and further functional group modifications to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for quality control and method development.
Biology: Studied for its potential biological activities, including antihistamine and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating allergic reactions and other conditions.
Industry: Utilized in the development of new pharmaceutical formulations and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate involves its interaction with specific molecular targets. It is believed to exert its effects by:
Binding to histamine receptors: Inhibiting the action of histamine, thereby reducing allergic symptoms.
Modulating signaling pathways: Affecting pathways involved in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
Loratadine: An antihistamine used to treat allergies.
Desloratadine: A metabolite of loratadine with similar antihistamine properties.
Ketotifen: Used to treat allergic conditions and asthma.
Uniqueness
10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other similar compounds
Properties
IUPAC Name |
but-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS.C4H4O4/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)16-8-11-22-19(16)18;5-3(6)1-2-4(7)8/h2-5,8,11H,6-7,9-10,12H2,1H3;1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOLVFLCMZQATB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3CC(=O)C4=C2SC=C4)CC1.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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